1-Ethyl-2-methyl-4-nitro-1H-imidazole
Overview
Description
1-Ethyl-2-methyl-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C6H9N3O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-4-nitro-1H-imidazole typically involves the nitration of 1-ethyl-2-methylimidazole. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and high yield. The reaction mixture is carefully monitored to prevent over-nitration and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 1-Ethyl-2-methyl-4-amino-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-2-methyl-4-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4-nitro-1H-imidazole is primarily related to its nitro group. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
- 2-Methyl-4-nitroimidazole
- Metronidazole
- Tinidazole
- Ornidazole
Comparison: 1-Ethyl-2-methyl-4-nitro-1H-imidazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other nitroimidazoles like metronidazole and tinidazole, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Biological Activity
1-Ethyl-2-methyl-4-nitro-1H-imidazole (C6H9N3O2) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group that significantly influences its biological activity. The compound's structure is characterized by the following:
- Molecular Formula : C6H9N3O2
- Molecular Weight : 155.16 g/mol
- CAS Number : 676436
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The carboxylic acid group present in some derivatives can form hydrogen bonds with target proteins, influencing their activity and function .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of nitroimidazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 μM |
Staphylococcus aureus | 0.8 μM |
Mycobacterium tuberculosis | 0.78 μM |
The presence of the nitro group at the C5 position is crucial for its antimicrobial efficacy, as studies indicate that substituting this group reduces activity significantly .
Anticancer Activity
Research has also explored the anticancer properties of this compound. The compound has been investigated for its ability to induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines.
- Hypoxia Activation : The nitro group can serve as a hypoxia-sensitive trigger for drug release in tumor environments, enhancing selective cytotoxicity against hypoxic tumor cells .
Study on Antimicrobial Activity
A recent study assessed the antimicrobial effects of various nitroimidazoles, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable MIC value against Staphylococcus aureus of 0.8 μM .
Study on Anticancer Effects
In another investigation focusing on anticancer properties, researchers synthesized a series of prodrugs based on imidazole derivatives. The prodrug containing the nitroimidazole moiety showed promising results in inhibiting c-MET phosphorylation and reducing cell proliferation in tumor tissues following intravenous application .
Properties
IUPAC Name |
1-ethyl-2-methyl-4-nitroimidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-4-6(9(10)11)7-5(8)2/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILAZDVPNOAKOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350288 | |
Record name | 1-Ethyl-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89128-07-4 | |
Record name | 1-Ethyl-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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